molecular formula C8H5ClN2O4 B13901520 8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13901520
M. Wt: 228.59 g/mol
InChI Key: VYNZRTPLAAHUHR-UHFFFAOYSA-N
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Description

8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the nitration of a precursor compound followed by cyclization. One common method involves the nitration of 2-chloro-4-nitrophenol, which is then subjected to cyclization under acidic conditions to form the oxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of 8-amino-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro and chloro groups can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    8-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the nitro group, which may influence its electronic properties and reactivity.

    8-Chloro-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one: The amino group can alter the compound’s hydrogen bonding capabilities and reactivity.

Uniqueness

8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both nitro and chloro substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical modifications and interactions, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C8H5ClN2O4

Molecular Weight

228.59 g/mol

IUPAC Name

8-chloro-6-nitro-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C8H5ClN2O4/c9-5-1-4(11(13)14)2-6-8(5)15-3-7(12)10-6/h1-2H,3H2,(H,10,12)

InChI Key

VYNZRTPLAAHUHR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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